4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of sulfonamide, nitrophenyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea.
Introduction of the Nitro Group: Nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Sulfonamide Formation: Reaction of an amine with a sulfonyl chloride to form the sulfonamide group.
Coupling Reactions: The final step often involves coupling the thiazole and nitrophenyl groups with the sulfonamide-benzamide moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Aminophenyl Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.
Protein Binding: Studied for its ability to bind to specific proteins, affecting their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in cancer and infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The nitrophenyl and thiazole groups might interact with specific molecular targets, affecting signaling pathways or protein functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.
4-(4-methylphenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide might confer unique properties, such as increased metabolic stability and altered electronic effects, which can influence its biological activity and binding affinity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O5S2/c23-16-6-10-19(11-7-16)34(31,32)26-17-8-4-14(5-9-17)21(28)25-22-24-20(13-33-22)15-2-1-3-18(12-15)27(29)30/h1-13,26H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYKLGNGYAEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.